molecular formula C18H30ClNO2 B12808103 Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- CAS No. 78265-97-1

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-

Cat. No.: B12808103
CAS No.: 78265-97-1
M. Wt: 327.9 g/mol
InChI Key: XUGRTMBNSJFIEP-UHFFFAOYSA-N
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Description

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is a modified amino acid derivative characterized by:

  • Amino Acid Backbone: Glycine (simplest amino acid, NH₂-CH₂-COOH).
  • Substituents: A phenyl group (-C₆H₅) at the 2-position of the glycine backbone.
  • Esterification: The carboxylic acid group is esterified with a decyl (C₁₀H₂₁) alcohol, forming a decyl ester.
  • Salt Form: Hydrochloride (HCl) salt, enhancing stability and solubility in polar solvents.
  • Stereochemistry: Racemic mixture (D,L-), indicating equal parts of D- and L-enantiomers.

This compound is structurally designed for applications in surfactants, liquid crystals, or bioactive agents, leveraging its amphiphilic nature (hydrophobic decyl chain and hydrophilic glycine/phenyl groups) .

Properties

CAS No.

78265-97-1

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

(2-decoxy-2-oxo-1-phenylethyl)azanium;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H

InChI Key

XUGRTMBNSJFIEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

  • Products : 2-Phenylglycine hydrochloride and decyl alcohol.

  • Conditions : Reflux in aqueous HCl (6–12 M) at 100–120°C .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis

  • Products : Sodium/potassium salt of 2-phenylglycine and decyl alcohol.

  • Conditions : NaOH or KOH in aqueous ethanol at 60–80°C .

Hydrolysis Rate Comparison :

ConditionRate Constant (k, rel.)Byproducts
6 M HCl, 100°C1.0 (reference)None
1 M NaOH, 60°C0.3Racemization

Note: Racemization is minimal in acidic conditions but observed in prolonged basic hydrolysis .

Aminolysis and Transesterification

  • Aminolysis : Reacts with primary amines (e.g., methylamine) to form amides, though steric hindrance from the decyl chain may reduce efficiency.

  • Transesterification : The decyl ester exchanges with shorter-chain alcohols (e.g., methanol) under catalytic acid/base conditions .

Example :

Decyl ester+MeOHH+Methyl ester+Decyl OH\text{Decyl ester} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{Decyl OH}

Stability and pH-Dependent Reactivity

  • pKa of Amino Group : The protonated amino group (pKa ≈ 7.75 ) remains cationic at physiological pH, influencing solubility and nucleophilicity.

  • Thermal Stability : Decomposes above 200°C, with degradation pathways including ester cleavage and Hoffman elimination .

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts
Reduction (LiAlH₄)Anhydrous ether, 0°C2-Phenylethanolamine derivatives
Acylation (Ac₂O)Pyridine, 25°CN-Acetylated ester
Oxidation (KMnO₄)Acidic aqueous solution2-Phenylglyoxylic acid derivatives

Scientific Research Applications

Pharmaceutical Applications

Glycine, 2-phenyl-, decyl ester, hydrochloride has shown promise in various pharmaceutical contexts:

  • Drug Development : Its unique structure allows it to serve as a building block for synthesizing new drugs. The phenyl group can facilitate interactions with biological targets, while the decyl chain enhances membrane permeability.
  • Enzyme Inhibition Studies : The compound has been utilized in studies investigating enzyme interactions. Its ability to inhibit specific enzymes makes it valuable in drug design aimed at targeting metabolic pathways .

Biological Research

The compound's interaction with biological systems has been explored in several studies:

  • Cell Culture Experiments : In vitro studies have demonstrated that Glycine, 2-phenyl-, decyl ester, hydrochloride can influence cell proliferation and differentiation. For instance, research indicates that it may enhance the growth of certain cell lines under specific conditions .
  • Antioxidant Properties : Amino acid derivatives like this compound have been studied for their antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals .

Agricultural Applications

The lipophilic nature of Glycine, 2-phenyl-, decyl ester, hydrochloride makes it suitable for agricultural uses:

  • Pesticide Formulation : Its ability to penetrate plant membranes suggests potential applications in enhancing the efficacy of pesticide formulations. The compound can improve the delivery of active ingredients through plant cuticles.

Material Science

The compound's properties are also being investigated for applications in material science:

  • Polymer Chemistry : Glycine derivatives are being explored as additives to improve the mechanical properties of polymers. This includes enhancing the antistatic properties of various synthetic materials .

Case Study 1: Enzyme Interaction

A study analyzed the interaction of Glycine, 2-phenyl-, decyl ester, hydrochloride with serine hydrolases. The results indicated that this compound could serve as a selective inhibitor, demonstrating its potential utility in designing drugs that target specific enzymatic pathways .

Case Study 2: Antioxidant Activity

Research conducted on various amino acid derivatives showed that Glycine, 2-phenyl-, decyl ester, hydrochloride exhibited significant antioxidant activity when tested against free radicals. This suggests its potential role in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Alkyl Chain Length Variants

Compound Name Alkyl Chain Molecular Formula Key Properties/Applications Reference
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- C₁₀ C₁₈H₂₈ClNO₂ Amphiphilic; potential surfactant or liquid crystal precursor
Glycine lauryl ester hydrochloride C₁₂ (lauryl) C₁₄H₃₀ClNO₂ Longer hydrophobic chain; used in lipid-based drug delivery
Glycine methyl ester hydrochloride C₁ (methyl) C₃H₈ClNO₂ Higher water solubility; short-chain ester for peptide synthesis

Key Findings :

  • Solubility : Methyl esters (C₁) exhibit higher aqueous solubility, while decyl (C₁₀) and lauryl (C₁₂) esters are more lipophilic .
  • Applications : Longer chains (C₁₀, C₁₂) enhance surfactant properties, whereas shorter chains (C₁) are preferred in synthetic chemistry .

Substituent Variations

Compound Name Substituent Molecular Formula Notable Characteristics Reference
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- Phenyl C₁₈H₂₈ClNO₂ Aromatic group enhances rigidity; potential π-π interactions
Benzyl glycine methyl ester hydrochloride Benzyl C₁₀H₁₄ClNO₂ Antimicrobial activity against E. coli and C. albicans
D-Leucine methyl ester hydrochloride Isobutyl C₇H₁₆ClNO₂ Branched chain improves membrane permeability

Key Findings :

  • Aromatic vs. Aliphatic : Phenyl and benzyl groups introduce aromaticity, improving interactions with biological targets or materials .
  • Branched Chains : Compounds like D-leucine esters exhibit better cellular uptake due to steric effects .

Counterion and Salt Form Comparisons

Compound Name Counterion Key Properties Reference
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- HCl High stability; polar solvent compatibility
Glycine decyl ester trifluoromethanesulfonate Triflate Liquid crystalline behavior; ionic liquid applications
DL-Alanine ethyl ester hydrochloride HCl Lower hydrophobicity (ethyl ester vs. decyl)

Key Findings :

  • Triflate vs. Hydrochloride : Triflate salts (e.g., glycine decyl ester triflate) enable liquid crystal formation, whereas hydrochloride salts prioritize stability .
  • Ester Chain Impact : Decyl esters (C₁₀) show reduced volatility compared to ethyl esters (C₂) in GC-MS analysis .

Physicochemical and Functional Insights

Analytical Data

  • TLC Mobility : Decyl esters (Rf ~0.62) show lower mobility than methyl esters (Rf ~0.35) due to increased hydrophobicity .
  • GC-MS Retention : Long-chain esters (e.g., decyl isovalerate) elute later (20.6 s) than short-chain analogs (15.9 s) .

Biological Activity

Glycine, 2-phenyl-, decyl ester, hydrochloride (commonly referred to as D,L-2-phenylglycine decyl ester hydrochloride) is a compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the decyl chain enhances its lipophilicity, which can influence its interactions with biological membranes and its overall pharmacological profile.

The biological activity of D,L-2-phenylglycine decyl ester hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active phenylglycine moiety that may inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects including antimicrobial activity and potential therapeutic applications in drug synthesis.

Antimicrobial Properties

Research has shown that phenolic derivatives exhibit significant antimicrobial properties. For instance, compounds similar to D,L-2-phenylglycine have been reported to induce cell lysis in various bacteria by disrupting their membrane integrity. Studies indicate that phenolic compounds can lead to potassium ion efflux from microbial cells, resulting in cell death .

Comparative Antimicrobial Activity

CompoundTarget OrganismsEffective Concentration (µg/mL)Mechanism of Action
D,L-2-Phenylglycine Decyl EsterE. coli, S. aureus320Membrane disruption and ion efflux
PhenolB. subtilis, P. aeruginosa4.15 - 8.3Protein denaturation and metabolic inhibition
Benzyl AlcoholC. albicans28.8pH-dependent membrane uncoupling

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various phenolic compounds found that D,L-2-phenylglycine decyl ester exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane leading to increased permeability and eventual cell death.
  • Therapeutic Potential : In another study focused on drug synthesis, researchers explored the use of D,L-2-phenylglycine derivatives as precursors for developing novel antibiotics. The lipophilicity of the decyl chain was found to enhance the absorption and bioavailability of the resulting compounds in biological systems.

Radical Scavenging Activity

The radical scavenging capacity of glycine derivatives has also been studied extensively. Compounds containing phenolic structures are known for their antioxidant properties, which can protect cells from oxidative stress . The radical scavenging activity is often measured using assays like DPPH and ABTS.

Radical Scavenging Activity Comparison

CompoundIC50 Value (µg/mL)
D,L-2-Phenylglycine Decyl Ester2.08
L-DOPA Derivatives21.19
Other Amino Acid DerivativesVaries

Q & A

Q. Advanced Research Focus

  • Drug prodrugs : The decyl ester enhances lipid solubility, facilitating transmembrane delivery of 2-phenylglycine derivatives. Hydrolysis in vivo releases the active amino acid .
  • Liquid crystals : Similar trifluoromethanesulfonate esters exhibit mesomorphic properties, suggesting potential in optoelectronic materials .
  • Fluorescent probes : Ester derivatives (e.g., CM-H2DCFDA) are used in reactive oxygen species detection, indicating utility in biochemical assays .

How should researchers address contradictions in reported synthetic yields or analytical data across studies?

Methodological Guidance
Discrepancies often arise from:

  • Reagent purity : Trace water in solvents reduces esterification efficiency .
  • Analytical calibration : Use isotope-labeled internal standards (e.g., 13C^{13}C-glycine esters) to improve HPLC/MS accuracy .
  • Enantiomeric cross-contamination : Verify chiral column specificity and consider X-ray crystallography for absolute configuration confirmation .

What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Process optimization : Use flow chemistry for controlled mixing and temperature regulation, reducing exothermic side reactions .
  • Purification : Gradient flash chromatography or recrystallization from ethanol/ether mixtures removes decyl alcohol residues .
  • Quality control : Implement in-line FTIR to monitor ester bond formation in real-time during scaling .

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